5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound characterized by its unique tricyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups.
Scientific Research Applications
5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the sulfonyl group interacts with target proteins, leading to inhibition of their activity. The tricyclic core provides structural stability and facilitates binding to multiple targets.
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: A similar compound with antiviral properties.
N-ethylquinuclidin-3-amine: Another tricyclic compound with different functional groups.
Uniqueness
5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is unique due to its combination of a trifluoromethyl group and a sulfonyl group within a tricyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c20-19(21,22)14-6-4-13(5-7-14)12-29(27,28)24-10-8-16-15(11-24)18(26)25-9-2-1-3-17(25)23-16/h1-7,9H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFYZQNHJUZFRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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